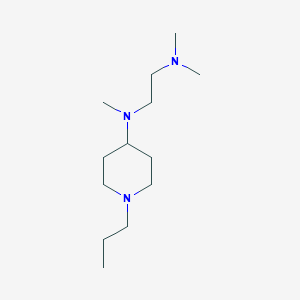

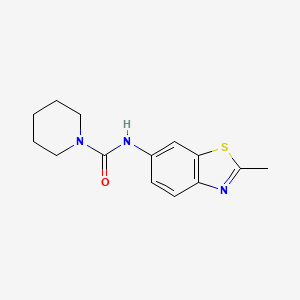

![molecular formula C12H19N5O2S2 B5880674 4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)

4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide, commonly known as PMSF, is a chemical compound that is widely used in scientific research. It is a serine protease inhibitor that is commonly used to inhibit the activity of proteases in biological samples.

Mécanisme D'action

PMSF inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. PMSF is specific for serine proteases and does not inhibit other types of proteases such as metalloproteases or cysteine proteases.

Biochemical and Physiological Effects:

PMSF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases involved in blood coagulation, fibrinolysis, and complement activation. PMSF has also been shown to inhibit the activity of proteases involved in the degradation of extracellular matrix proteins, which may be important in the development of certain diseases such as cancer and arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

PMSF is a widely used serine protease inhibitor that is relatively inexpensive and easy to use. It is stable in solution and can be added directly to protein extraction buffers or other biological samples. However, PMSF has some limitations. It is not effective against all types of proteases and may not be suitable for all experiments. In addition, PMSF is sensitive to hydrolysis and must be stored at low temperatures to prevent degradation.

Orientations Futures

There are several future directions for the use of PMSF in scientific research. One area of interest is the development of new protease inhibitors that are more selective and effective than PMSF. Another area of interest is the use of PMSF in the study of proteases involved in disease processes such as cancer and inflammation. Finally, the development of new methods for the synthesis of PMSF and other protease inhibitors may lead to more efficient and cost-effective production methods.

Méthodes De Synthèse

PMSF can be synthesized by the reaction of p-toluenesulfonyl chloride with 4-aminobenzenethiol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-methylpiperazine and carbon disulfide to yield PMSF. The synthesis of PMSF is relatively simple and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

PMSF is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of proteases in biological samples such as cell lysates, tissue homogenates, and blood plasma. PMSF is also used to inhibit the activity of proteases during protein purification and is often included in protein extraction buffers to prevent protein degradation.

Propriétés

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-(4-sulfamoylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2S2/c1-16-6-8-17(9-7-16)15-12(20)14-10-2-4-11(5-3-10)21(13,18)19/h2-5H,6-9H2,1H3,(H2,13,18,19)(H2,14,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPLIZHQOIGRPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[(4-Methylpiperazin-1-YL)amino]carbonothioyl}amino)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)

![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)

![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)

![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)